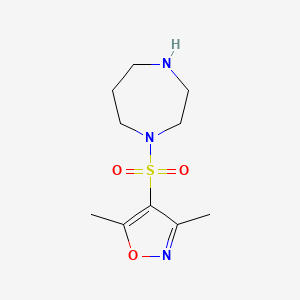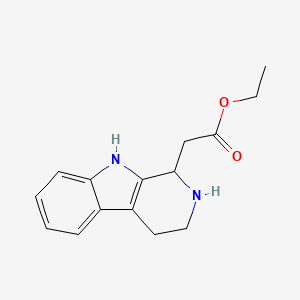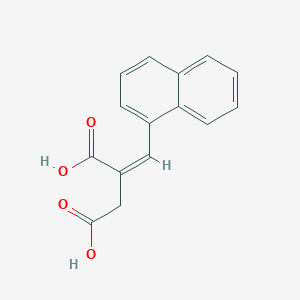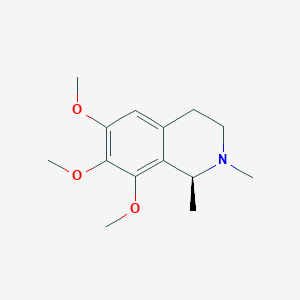
4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a sulfonyl group attached to the isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. This reaction is often catalyzed by a transition metal such as copper or palladium.
Introduction of the Diazepane Ring: The diazepane ring can be introduced through a reductive amination reaction. This involves the reaction of a ketone or aldehyde with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the isoxazole ring, leading to the formation of dihydroisoxazole derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the diazepane ring.
Reduction: Dihydroisoxazole derivatives.
Substitution: Substituted sulfonyl derivatives.
Applications De Recherche Scientifique
4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole has several applications in scientific research:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of new materials, including polymers and coatings.
Biological Research: The compound is used as a tool in biological research to study the function of various enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by the diazepane ring, which can form hydrogen bonds and other interactions with the target protein. The sulfonyl group also plays a role in the compound’s activity by enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,4-Diazepan-1-ylsulfonyl)-4-(difluoromethyl)isoquinoline: This compound shares the diazepane and sulfonyl groups but has a different core structure.
5-(1,4-Diazepan-1-ylsulfonyl)-1-isoquinolinamine: Similar in structure but with an isoquinoline core instead of an isoxazole core.
Uniqueness
4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole is unique due to its isoxazole core, which imparts distinct chemical properties
Propriétés
Formule moléculaire |
C10H17N3O3S |
|---|---|
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
4-(1,4-diazepan-1-ylsulfonyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C10H17N3O3S/c1-8-10(9(2)16-12-8)17(14,15)13-6-3-4-11-5-7-13/h11H,3-7H2,1-2H3 |
Clé InChI |
SOLXIOHBQWWIBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11859808.png)









![9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11859857.png)
